Pigment red 48:3
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Overview
Description
Synthesis Analysis
The synthesis of red pigments like Pigment Red 48:3 often involves complex organic reactions that yield stable, vibrant colors. While specific synthesis details for Pigment Red 48:3 were not directly found, analogous processes involve the modification of base pigments to achieve desired properties, such as enhanced dispersion or electrophoretic mobility, as seen in the surface modification of Red Pigment 48:2 for electrophoretic display applications (Cui Sun, Bao Zhang, X. Li, Yaqing Feng, 2013).
Molecular Structure Analysis
Understanding the molecular structure is key to manipulating and predicting the interactions and stability of the pigment. Molecular structure analysis involves techniques like FT-IR, TEM, and FE-SEM, which help identify the chemical constitution and assist in characterizing the modified pigments for specific applications (Cui Sun et al., 2013).
Chemical Reactions and Properties
Pigment Red 48:3, like other synthetic pigments, undergoes various chemical reactions during synthesis, which defines its chemical properties, such as resistance to light, temperature, solvents, and its behavior in different pH conditions. These properties are crucial for its application in diverse environments. Studies on related pigments show that factors like the presence of a carbonyl group can influence the reactivity and stability of the pigments (C. E. G. Ilha, A. Santos, J. Souzade, 2009).
Physical Properties Analysis
The physical properties, including particle size, shape, and dispersibility, significantly affect the pigment's application performance. Techniques such as TEM and FE-SEM are employed to study these aspects, providing insights into the pigment's morphology and how it may be optimized for specific uses (Cui Sun et al., 2013).
Chemical Properties Analysis
The chemical properties of Pigment Red 48:3, such as its stability under various conditions (light, heat, pH, and solvents), are pivotal for its application in different industries. These properties are often tailored during the synthesis process to meet specific requirements, ensuring the pigment's performance in its intended application (Cui Sun et al., 2013).
Scientific Research Applications
Pigment Red 48:3, along with other pigments, can be synthesized and characterized for electrophoretic displays. Modified Pigment Red 48:2, which is similar to Pigment Red 48:3, has been coated with polyethylene to enhance its properties in electrophoretic mobility and contrast ratio in electronic devices (Sun, Zhang, Li, & Feng, 2013).
The pigment has potential applications in the preparation of electrophoretic nanoparticles for electronic paper. Studies on Pigment Red 48:2 and Pigment Red 57:1, which are closely related to Pigment Red 48:3, have shown that composite particles encapsulated with polyethylene improve properties such as chroma and dispersion in electrophoretic display cells (Li, Meng, & Feng, 2016).
Pigment Red 48:3 can be intercalated into layered double hydroxides for enhanced thermo- and photostability. This application is demonstrated by the intercalation of C.I. Pigment Red 48:2, which is structurally similar, into a layered double hydroxide. This process improves the pigment's stability against heat and UV light, making it more suitable for various industrial applications (Guo, Li, Zhang, Pu, Evans, & Duan, 2004).
Future Directions
Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .
properties
IUPAC Name |
strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMOZNVEFFSGCK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O6SSr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
CID 136058975 | |
CAS RN |
15782-05-5 |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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